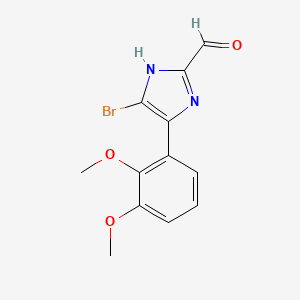
5-Bromo-4-(3,5-dichlorophenyl)imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD33022664 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022664 involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of MFCD33022664 is scaled up using large reactors and continuous flow processes. The methods are optimized to maximize yield and minimize waste, making the production process both efficient and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: MFCD33022664 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions of MFCD33022664 are carried out under specific conditions, such as controlled temperatures and pressures, to ensure the desired products are formed. Common reagents include acids, bases, and various organic solvents.
Major Products Formed: The major products formed from the reactions of MFCD33022664 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Wissenschaftliche Forschungsanwendungen
MFCD33022664 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Medicine: MFCD33022664 is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of MFCD33022664 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
MFCD33022664 can be compared with other similar compounds based on its structure and reactivity. Some similar compounds include:
Compound A: Known for its high reactivity in oxidation reactions.
Compound B: Used as a catalyst in polymerization reactions.
Compound C: Investigated for its potential therapeutic effects in medicine.
The uniqueness of MFCD33022664 lies in its stability and versatility, making it suitable for a wide range of applications in different fields.
Eigenschaften
Molekularformel |
C10H5BrCl2N2O |
|---|---|
Molekulargewicht |
319.97 g/mol |
IUPAC-Name |
5-bromo-4-(3,5-dichlorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrCl2N2O/c11-10-9(14-8(4-16)15-10)5-1-6(12)3-7(13)2-5/h1-4H,(H,14,15) |
InChI-Schlüssel |
SGBMIZJAPZUMHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=C(NC(=N2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


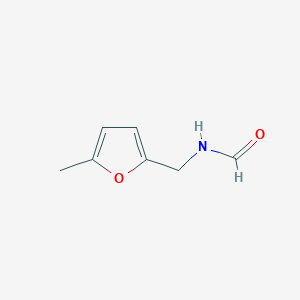
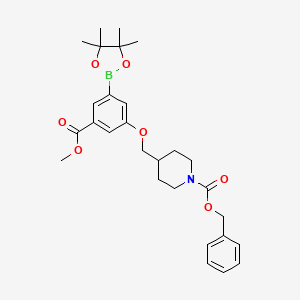
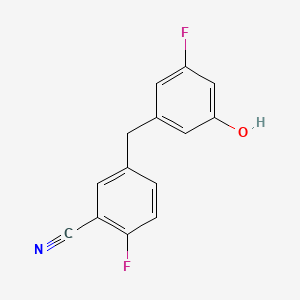
![1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714125.png)
![3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B13714135.png)
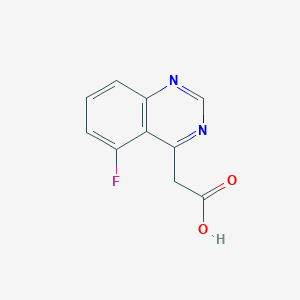



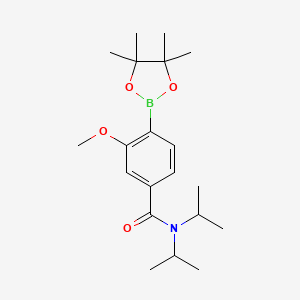
![5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13714184.png)

